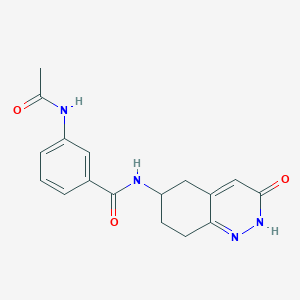![molecular formula C18H30N2OS B6429642 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034523-89-0](/img/structure/B6429642.png)
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide, also known as N-thiacyclohexylpiperidine-4-carboxamide (N-TPCA), is a synthetic organic compound with a variety of potential applications in both scientific research and industry. N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. N-TPCA is a cyclohexane derivative with a piperidine-4-carboxamide moiety, which has been found to possess interesting biological properties.
Scientific Research Applications
N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. In particular, N-TPCA has been investigated as a potential anti-inflammatory agent, due to its ability to inhibit the release of pro-inflammatory cytokines. Additionally, N-TPCA has been studied for its potential use as an antifungal agent, due to its ability to inhibit the growth of several species of fungi. N-TPCA has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Mechanism of Action
The mechanism of action of N-TPCA is not completely understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, N-TPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-TPCA has been shown to possess anti-inflammatory, antifungal, and anti-COX-2 activity. In addition, N-TPCA has been found to possess antioxidant properties, as well as the ability to inhibit the release of pro-inflammatory cytokines. Furthermore, N-TPCA has been found to possess neuroprotective properties, as well as the ability to modulate the expression of certain genes involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-TPCA for laboratory experiments include its low cost, high availability, and its ability to be synthesized using a variety of methods. Additionally, N-TPCA has been found to possess a variety of biological activities, making it a useful tool for investigating a variety of biological processes. The main limitation of using N-TPCA for laboratory experiments is that its mechanism of action is not completely understood.
Future Directions
For research on N-TPCA include further investigation into its potential therapeutic applications, as well as its potential use as a building block for the synthesis of more complex molecules. Additionally, further research should be conducted to further elucidate the mechanism of action of N-TPCA, as well as its potential side effects. Additionally, further research should be conducted to investigate the potential of N-TPCA as an inhibitor of other enzymes and proteins. Finally, further research should be conducted to investigate the potential synergistic effects of N-TPCA with other compounds.
Synthesis Methods
N-TPCA can be synthesized by several different methods, including the reaction of cyclohexanone and piperidine-4-carboxylic acid in the presence of anhydrous ammonia. This method produces an intermediate, which is then reacted with thiourea to form N-TPCA. Alternatively, the reaction of cyclohexanone and thiourea in the presence of piperidine-4-carboxylic acid can also be used to produce N-TPCA.
properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXREUYLJGPEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)
![2-chloro-6-fluoro-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B6429561.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B6429562.png)
![5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B6429564.png)

![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)